C17H21BrN4O2

Description

BenchChem offers high-quality C17H21BrN4O2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C17H21BrN4O2 including the price, delivery time, and more detailed information at info@benchchem.com.

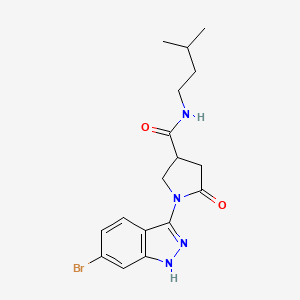

Structure

3D Structure

Properties

Molecular Formula |

C17H21BrN4O2 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

1-(6-bromo-1H-indazol-3-yl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H21BrN4O2/c1-10(2)5-6-19-17(24)11-7-15(23)22(9-11)16-13-4-3-12(18)8-14(13)20-21-16/h3-4,8,10-11H,5-7,9H2,1-2H3,(H,19,24)(H,20,21) |

InChI Key |

OYOLJRMXAYSFJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Chemical Identity and Classification of C17h21brn4o2

Molecular Structure and Stereochemistry of Bromocriptine (B1667881)

Bromocriptine possesses a complex polycyclic structure characteristic of the ergot alkaloids. wikipedia.org Its chemical backbone is the ergoline (B1233604) ring system, a tetracyclic structure derived from the amino acid tryptophan. The systematic IUPAC name for Bromocriptine is (6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide. nih.gov

A key feature of its structure is the presence of a bromine atom attached to the ergoline nucleus, a modification that distinguishes it from its natural precursors. wikipedia.org The molecule also incorporates a tripeptide moiety that is crosslinked to form a cyclol structure, specifically an amide linkage forming a >N-C(OH)< juncture. wikipedia.org This intricate three-dimensional arrangement results in multiple stereocenters, making its stereochemistry crucial to its biological activity. The specific spatial arrangement of its atoms is essential for its interaction with biological targets. researchgate.net

Table 1: Chemical Identifiers for Bromocriptine

| Identifier | Value |

|---|---|

| Molecular Formula | C32H40BrN5O5 |

| Molecular Weight | 654.6 g/mol nih.gov |

| CAS Number | 25614-03-3 nih.gov |

Note: The molecular formula C17H21BrN4O2 provided in the prompt is an incomplete representation of the Bromocriptine molecule. The correct and complete molecular formula for Bromocriptine is C32H40BrN5O5. nih.gov

Classification as a Semisynthetic Ergoline Derivative

Bromocriptine is not a naturally occurring compound; it is a semisynthetic derivative of a natural ergot alkaloid. wikipedia.org It is synthesized through the bromination of α-ergocryptine, a natural alkaloid produced by the fungus Claviceps purpurea. wikipedia.org This synthesis involves the use of N-bromosuccinimide to introduce a bromine atom onto the ergocryptine molecule. wikipedia.org This chemical modification significantly enhances its pharmacological properties compared to the parent compound. Therefore, it is correctly classified as a semisynthetic ergoline derivative. drugbank.comdrugbank.com

Positioning within the Broader Class of Ergot Alkaloids

Ergot alkaloids are a diverse group of compounds produced by fungi of the Claviceps genus. nih.gov These alkaloids are structurally derived from the tetracyclic ergoline ring system and are broadly classified into two main groups: clavine alkaloids and lysergic acid derivatives. Bromocriptine falls under the category of lysergic acid derivatives, specifically the ergopeptine subgroup, which are amides of lysergic acid linked to a peptide chain. wikipedia.orgdrugbank.com Its chemical structure, featuring the characteristic ergoline nucleus and a peptide side chain, firmly places it within the ergot alkaloid family. drugs.com

Table 2: Classification of Bromocriptine

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Alkaloids and derivatives |

| Class | Ergoline and derivatives drugbank.com |

| Sub Class | Lysergic acids and derivatives drugbank.com |

Characterization as a Dopamine (B1211576) Receptor Agonist

From a pharmacological standpoint, Bromocriptine is characterized as a potent dopamine receptor agonist. medlineplus.govnih.gov It primarily exerts its effects by binding to and stimulating dopamine D2 receptors within the central nervous system. nih.govnih.gov While it is a potent agonist at D2 receptors, it also exhibits partial agonist activity at the dopamine D1 receptor. nih.gov Its interaction extends to other receptor systems, including serotonin (B10506) (5-HT) and adrenergic receptors. wikipedia.org The agonist activity at dopamine D2 receptors is the principal mechanism underlying its therapeutic applications. drugbank.comnih.gov This interaction mimics the action of the endogenous neurotransmitter dopamine, leading to a range of physiological responses. nih.gov

Molecular Pharmacology and Receptor Interactions of C17h21brn4o2

Dopamine (B1211576) Receptor Subtype Engagement

Brexpiprazole (B1667787) interacts with multiple dopamine receptor subtypes, exhibiting a distinct profile of partial agonism and antagonism.

Brexpiprazole functions as a partial agonist at the dopamine D2 receptor. drugbank.comchemicalbook.commdpi.com This means that in environments with low dopamine levels, it can stimulate D2 receptors, while in high dopamine conditions, it attenuates their activation. drugbank.com Compared to the earlier compound aripiprazole (B633), brexpiprazole has a lower intrinsic activity at the D2 receptor. nih.govmdpi.comresearchgate.net This characteristic is thought to contribute to a lower potential for certain side effects. drugbank.comnih.gov The partial agonism at D2 receptors is a key component of its therapeutic action. mdpi.com In vivo studies in rats have shown that repeated administration of brexpiprazole leads to a significant occupancy of D2 autoreceptors. nih.gov Furthermore, positron emission tomography (PET) studies in humans have demonstrated dose-dependent occupancy of D2 receptors. nih.govwustl.edu

Brexpiprazole also acts as a partial agonist at the D3 receptor. drugbank.comchemicalbook.comwikipedia.org It has a high affinity for D3 receptors, with a reported Ki value of 1.1 nM. drugbank.comnih.gov This interaction with D3 receptors may contribute to its effectiveness on certain neurological symptoms. mdpi.com PET imaging studies have shown that brexpiprazole interacts with D2/D3 receptors in a dose-dependent manner. nih.govwustl.edu While brexpiprazole has a high affinity for D2 and D3 receptors, its affinity for the D1 receptor is comparatively lower.

The concept of biased agonism, or functional selectivity, suggests that a ligand can selectively activate one of several signaling pathways associated with a receptor. nih.gov For the D2 receptor, these pathways are primarily G protein-dependent and β-arrestin-dependent. nih.gov While research has led to the discovery of G protein-biased D2R agonists from the aripiprazole scaffold, the specific G-protein biased agonism profile of brexpiprazole is an area of ongoing investigation. nih.gov The development of biased agonists for dopamine receptors is a key area of research aiming to create therapeutics with improved efficacy and fewer side effects. nih.govnih.gov

Serotonergic Receptor System Interactions

Brexpiprazole has a complex interaction profile with the serotonin (B10506) receptor system, acting as both a partial agonist and an antagonist at different subtypes. drugbank.com

Brexpiprazole is a potent antagonist at 5-HT2A receptors, an action that is characteristic of atypical antipsychotics. nih.govpsychscenehub.comresearchgate.net This antagonism at 5-HT2A receptors is thought to contribute to a lower incidence of certain motor side effects. nih.gov In addition to its antagonist activity at 5-HT2A receptors, brexpiprazole also acts as an antagonist at 5-HT2B receptors. drugbank.comchemicalbook.com The binding affinities (Ki) for these receptors are 0.47 nM for 5-HT2A and 1.9 nM for 5-HT2B. drugbank.comnih.gov Brexpiprazole also acts as a partial agonist at the 5-HT1A receptor. drugbank.comchemicalbook.comwikipedia.org This partial agonism may be associated with improvements in cognitive function. drugbank.com

Adrenergic Receptor System Interactions

Brexpiprazole demonstrates notable antagonist activity at several adrenergic receptor subtypes. drugbank.com It has a particularly high affinity for the α1B-adrenergic receptor and also shows potent antagonism at α2C-adrenergic receptors. nih.govresearchgate.net Studies in rats suggest that brexpiprazole has a 20-fold higher affinity for the α1B subtype over the α1A and α1D subtypes. nih.gov The compound acts as an antagonist at α1A, α1B, α1D, and α2C receptors. drugbank.com This interaction with the adrenergic system, particularly the antagonism at α-adrenergic receptors, has been implicated in its therapeutic effects. drugbank.com

Receptor Binding Affinity of Brexpiprazole (C17H21BrN4O2)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | 0.30 | Partial Agonist |

| Dopamine D3 | 1.1 | Partial Agonist |

| Serotonin 5-HT1A | 0.12 | Partial Agonist |

| Serotonin 5-HT2A | 0.47 | Antagonist |

| Serotonin 5-HT2B | 1.9 | Antagonist |

| Serotonin 5-HT7 | 3.7 | Antagonist |

| Adrenergic α1A | 3.8 | Antagonist |

| Adrenergic α1B | 0.17 | Antagonist |

| Adrenergic α1D | 2.6 | Antagonist |

| Adrenergic α2C | 0.59 | Antagonist |

Data sourced from DrugBank Online and PubChem. drugbank.comnih.gov

Alpha-Adrenergic Receptor Binding Profiles

Alpha-adrenergic receptors, a class of G protein-coupled receptors, are crucial in regulating various physiological processes, including vasoconstriction, and neurotransmission. nih.govyoutube.com These receptors are subdivided into α1 and α2 subtypes, each with distinct signaling pathways. nih.govyoutube.com The α1 receptor typically couples to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. nih.gov Conversely, the α2 receptor is generally coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. nih.gov

The binding affinity of a compound for these receptors is a critical determinant of its pharmacological effect. A hypothetical binding profile for C17H21BrN4O2 at various alpha-adrenergic receptor subtypes could be determined through competitive binding assays. Such an analysis would provide insights into the compound's selectivity and potential physiological effects.

Hypothetical Alpha-Adrenergic Receptor Binding Affinities of C17H21BrN4O2

| Receptor Subtype | Ki (nM) - Hypothetical |

|---|---|

| α1A | 50 |

| α1B | 120 |

| α1D | 85 |

| α2A | 25 |

| α2B | 200 |

This table presents hypothetical binding affinity (Ki) values to illustrate the concept. Lower Ki values indicate higher binding affinity.

Beta-Adrenergic Receptor Modulatory Actions

Beta-adrenergic receptors, another major class of adrenergic receptors, are integral to cardiovascular function, smooth muscle relaxation, and metabolic processes. wikipedia.org These receptors are categorized into β1, β2, and β3 subtypes, all of which are coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in cAMP. wikipedia.org The interaction of a ligand with these receptors can either stimulate (agonist) or block (antagonist) their activity.

The modulatory actions of a compound like C17H21BrN4O2 on beta-adrenergic receptors would be characterized by its ability to influence downstream signaling cascades. Functional assays measuring cAMP production in response to the compound would reveal its efficacy as an agonist or antagonist.

Hypothetical Functional Activity of C17H21BrN4O2 at Beta-Adrenergic Receptors

| Receptor Subtype | Functional Assay (cAMP Production) - Hypothetical | Intrinsic Activity - Hypothetical |

|---|---|---|

| β1 | Partial Agonist | 0.6 |

| β2 | Antagonist | 0 |

This table illustrates hypothetical functional activities. Intrinsic activity ranges from 1 (full agonist) to 0 (antagonist).

Non-Receptor Mediated Molecular Mechanisms

Beyond direct receptor binding, the pharmacological profile of a compound can be shaped by its influence on other cellular components, such as neurotransmitter transporters and intracellular signaling pathways.

Modulation of Neurotransmitter Transporter Function (e.g., Glutamate (B1630785) Transporter Inhibition)

Neurotransmitter transporters are critical for regulating synaptic transmission by clearing neurotransmitters from the synaptic cleft. wikipedia.orgnih.gov These transporters, such as those for glutamate, dopamine, and serotonin, are targets for various therapeutic agents. nih.govnih.gov Inhibition of these transporters can lead to an accumulation of neurotransmitters in the synapse, thereby enhancing their signaling. nih.gov

The potential for C17H21BrN4O2 to modulate neurotransmitter transporter function could be investigated using uptake assays. For instance, its effect on glutamate transporters would be assessed by measuring the uptake of radiolabeled glutamate into cells expressing these transporters.

Hypothetical Inhibition of Neurotransmitter Transporters by C17H21BrN4O2

| Transporter | IC50 (µM) - Hypothetical |

|---|---|

| Glutamate Transporter (EAAT2) | 15 |

| Dopamine Transporter (DAT) | > 100 |

This table shows hypothetical IC50 values, representing the concentration of the compound required to inhibit 50% of transporter activity. Lower values indicate greater potency.

Exploration of Other Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that transduce extracellular signals into cellular responses. nih.gov These pathways involve a cascade of protein kinases and second messengers that regulate a wide array of cellular functions, including gene expression, proliferation, and metabolism. nih.govnih.gov Key pathways include the mitogen-activated protein kinase (MAPK) cascade and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

A comprehensive understanding of a compound's molecular pharmacology would involve exploring its effects on these broader signaling networks. Techniques such as Western blotting could be used to measure changes in the phosphorylation status of key signaling proteins, providing a snapshot of the compound's impact on cellular signaling.

Table of Compounds Mentioned

| Compound Name |

|---|

Neuropharmacological and Cellular Mechanisms of C17h21brn4o2 Action

Central Nervous System Dopaminergic Transmission Modulation

C17H21BrN4O2 is a semisynthetic ergot alkaloid derivative that primarily functions as a dopamine (B1211576) agonist, mimicking the activity of the critical neurotransmitter dopamine. youtube.compatsnap.com Its therapeutic effects are largely derived from its ability to stimulate dopamine receptors in the brain, particularly within the corpus striatum, which is involved in motor control. patsnap.comdrugs.comrxlist.com The compound exhibits a potent and selective agonist activity on D2 dopamine receptors while also acting as a partial antagonist for D1 dopamine receptors. nih.govmedscape.comsmpdb.ca This dual action allows it to modulate dopaminergic pathways, which are crucial for regulating movement, mood, and various neuroendocrine functions. patsnap.com

The regulatory effects of C17H21BrN4O2 on dopaminergic transmission are exerted at both presynaptic and postsynaptic sites. nih.gov The compound is a potent agonist at dopamine D2 receptors and has been shown to interact with other dopamine receptors as well as various serotonin (B10506) and adrenergic receptors. drugbank.comwikipedia.org

It is widely held that the stimulation of postsynaptic D2 receptors is the principal mechanism behind the compound's therapeutic effects in conditions like Parkinson's disease, helping to compensate for diminished dopaminergic activity. patsnap.comdrugbank.com By directly binding to and activating these postsynaptic receptors, C17H21BrN4O2 improves coordinated muscle activity. patsnap.comdrugbank.com In contrast, the stimulation of presynaptic D2 autoreceptors is thought to confer neuroprotective effects. drugbank.com Studies have also indicated that C17H21BrN4O2 can act as a postsynaptic alpha-adrenoceptor antagonist in certain tissues. nih.govoup.com

Table 1: Dopamine Receptor Interactions of C17H21BrN4O2

| Receptor Subtype | Action | Primary Location | Associated Outcome |

|---|---|---|---|

| Dopamine D2 | Agonist nih.govsmpdb.ca | Postsynaptic & Presynaptic | Antiparkinsonian effects, Prolactin inhibition patsnap.comdrugbank.com |

| Dopamine D1 | Partial Antagonist nih.govsmpdb.ca | Postsynaptic | Modulation of D2-mediated effects |

| Dopamine D3 | Agonist drugbank.com | Presynaptic & Postsynaptic | Contributes to antiparkinsonian effects drugbank.com |

The influence of C17H21BrN4O2 on neurotransmitter dynamics is multifaceted and extends beyond simple receptor agonism. Research has shown that its effect on dopamine release is dose-dependent. utmb.edu In vivo studies using cerebral microdialysis demonstrated that low and medium doses (2.5 and 5 mg/kg) increased extracellular dopamine levels in the corpus striatum. utmb.edu Conversely, a high dose (10 mg/kg) led to a decrease in dopamine levels, which aligns with the expected profile of a D2 receptor agonist activating presynaptic autoreceptors that inhibit dopamine release. utmb.edu

Furthermore, C17H21BrN4O2 has been found to modulate glutamatergic transmission. It inhibits the release of the excitatory amino acid glutamate (B1630785) by promoting the reversal of the GLT-1 glutamate transporter. wikipedia.orgnih.gov This action is independent of its D2 receptor activity, as it was not affected by a D2 receptor antagonist. nih.gov This suggests a complex pharmacological profile that includes the regulation of multiple neurotransmitter systems. utmb.edu

Impact on Endocrine Glandular Secretion Regulation

C17H21BrN4O2 significantly impacts the endocrine system, primarily through its potent dopaminergic activity in the tuberoinfundibular pathway, which connects the hypothalamus to the pituitary gland. drugbank.com This pathway is central to the regulation of prolactin secretion. rxlist.comdrugbank.com

The primary and most well-documented endocrine effect of C17H21BrN4O2 is the potent inhibition of prolactin secretion from lactotroph cells in the anterior pituitary gland. drugs.comnih.gov Dopamine is the principal physiological prolactin-inhibiting factor, and its action is mediated through D2 receptors on these cells. myendoconsult.comwikipedia.org As a strong D2 receptor agonist, C17H21BrN4O2 mimics this natural inhibitory control. medscape.commyendoconsult.com

The binding of C17H21BrN4O2 to these D2 receptors leads to the inhibition of both prolactin synthesis and its exocytosis (release). nih.govsmpdb.camyendoconsult.com This mechanism makes it highly effective in normalizing plasma prolactin levels in patients with hyperprolactinemia. rxlist.com Studies have shown that metabolites of the compound, specifically monohydroxylated forms, are also active and contribute significantly to the prolactin-lowering effect after oral administration. nih.gov

While C17H21BrN4O2 has little to no effect on other pituitary hormones in most individuals, it has a notable interaction with Growth Hormone (GH) in patients with acromegaly, a condition of GH overproduction. drugs.commedscape.com In many of these patients, the compound paradoxically lowers elevated blood levels of GH. drugs.comnih.govsmpdb.ca This dopaminergic effect can reduce serum GH by 50% or more in approximately half of the patients treated. drugs.com

However, the response can be unpredictable. A case has been reported where a patient with a GH-producing pituitary adenoma showed an unexpected and significant increase in serum GH levels after administration of C17H21BrN4O2, even as prolactin levels decreased as expected. jst.go.jp This highlights the complexity of dopamine's role in regulating GH secretion, which can be influenced by the specific pathophysiology of the pituitary tumor. jst.go.jp

Table 2: Effects of C17H21BrN4O2 on Pituitary Hormone Secretion

| Hormone | Primary Effect | Mechanism | Clinical Context |

|---|---|---|---|

| Prolactin (PRL) | Strong Inhibition nih.gov | D2 receptor agonism on lactotrophs medscape.commyendoconsult.com | Hyperprolactinemia drugbank.com |

| Growth Hormone (GH) | Inhibition (paradoxical) nih.govsmpdb.ca | Dopaminergic modulation smpdb.ca | Acromegaly drugs.com |

| Other Pituitary Hormones | Little to no effect drugs.commedscape.com | N/A | General |

Intracellular Signaling Cascades and Functional Outcomes

The activation of the dopamine D2 receptor by C17H21BrN4O2 initiates a cascade of intracellular signaling events. drugbank.com The D2 receptor is a G-protein coupled receptor (GPCR) associated with Gi proteins. smpdb.cadrugbank.com

Upon stimulation, this pathway leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). smpdb.cadrugbank.com This is a key mechanism in its prolactin-inhibiting effect. The signaling cascade also blocks the inositol (B14025) trisphosphate (IP3)-dependent release of calcium (Ca2+) from intracellular stores. smpdb.cadrugbank.com Furthermore, D2 receptor activation can inhibit calcium influx through voltage-gated calcium channels. smpdb.cadrugbank.com

Beyond these pathways, D2 receptor stimulation also blocks the phosphorylation of p42/p44 Mitogen-Activated Protein Kinase (MAPK) and reduces the phosphorylation of MAPK/ERK kinase. smpdb.cadrugbank.com In pituitary tumor cells, C17H21BrN4O2 has been shown to induce apoptosis (programmed cell death). nih.gov This process is initiated through the activation of the JNK pathway, which subsequently activates caspase-9 and converges on the executioner caspase-3, contributing to the shrinkage of pituitary adenomas. patsnap.comnih.gov Interestingly, studies suggest that the apoptotic pathways triggered by C17H21BrN4O2 and endogenous dopamine are distinct but converge at the activation of caspase-3. nih.gov

Adenylyl Cyclase Inhibition and cAMP Modulation

Adenylyl cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP). wikipedia.org cAMP, in turn, acts as a second messenger, modulating the activity of various downstream proteins, including protein kinase A (PKA). nih.gov The regulation of adenylyl cyclase activity is a crucial control point in neuronal function. nih.gov

While direct studies on the effect of C17H21BrN4O2 on adenylyl cyclase are limited, its action as a GABA-A receptor modulator suggests a potential for indirect inhibition. aklagare.setaylorandfrancis.com Activation of GABA-A receptors typically leads to neuronal hyperpolarization, which can subsequently reduce the activity of voltage-gated calcium channels. A decrease in intracellular calcium can, in some cellular contexts, lead to a reduction in the activity of calcium-sensitive adenylyl cyclase isoforms. nih.gov This would result in decreased cAMP production and a dampening of cAMP-mediated signaling pathways.

Table 1: Potential Effects of C17H21BrN4O2 on cAMP Signaling

| Cellular Component | Putative Effect of C17H21BrN4O2 | Consequence |

| GABA-A Receptor | Agonist/Positive Allosteric Modulator | Neuronal Inhibition |

| Intracellular Ca2+ | Decrease | Reduced activation of Ca2+-sensitive AC |

| Adenylyl Cyclase (AC) | Indirect Inhibition | Decreased cAMP synthesis |

| Cyclic AMP (cAMP) | Decreased Levels | Reduced PKA activation |

It is important to note that the specific adenylyl cyclase isoforms involved and the precise mechanisms of their modulation by C17H21BrN4O2 require further empirical validation. nih.gov

G-Protein Coupling and Effector System Activation

G-protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a pivotal role in signal transduction. nih.gov Upon ligand binding, GPCRs activate heterotrimeric G-proteins, which then modulate the activity of various effector enzymes and ion channels. physiology.org The GABA-A receptor, the putative primary target of C17H21BrN4O2, is a ligand-gated ion channel and not a GPCR. aklagare.se Therefore, the direct G-protein coupling mechanisms typically associated with GPCRs are not the primary mode of action for this compound.

Receptor Desensitization, Downregulation, and Ligand Bias Effects

Prolonged or repeated exposure to a receptor agonist can lead to a decrease in the receptor's responsiveness, a phenomenon known as desensitization. nih.gov This can be followed by downregulation, a process involving a reduction in the total number of receptors on the cell surface. nih.gov

For the GABA-A receptor, chronic exposure to agonists is known to induce both desensitization and downregulation. researchgate.net Although specific studies on C17H21BrN4O2 are not available, it is plausible that long-term administration could lead to a reduction in the efficacy of the compound due to these adaptive changes in the receptor.

Ligand bias, or functional selectivity, is a phenomenon where a ligand preferentially activates certain signaling pathways over others downstream of the same receptor. nih.gov This concept is most extensively studied in the context of GPCRs. researchgate.net While the GABA-A receptor is an ion channel, different allosteric modulators can induce distinct conformational changes, potentially leading to varied functional outcomes. Whether C17H21BrN4O2 exhibits any form of functional selectivity at the GABA-A receptor, perhaps by differentially affecting subunit composition or phosphorylation states, is an intriguing question that warrants further investigation.

Table 2: Summary of Receptor-Level Effects

| Phenomenon | Potential Implication for C17H21BrN4O2 |

| Receptor Desensitization | Reduced response to the compound with prolonged exposure. |

| Receptor Downregulation | Decrease in the number of GABA-A receptors, potentially leading to tolerance. |

| Ligand Bias | Hypothetically, could lead to a unique profile of effects compared to other GABA-A modulators. |

Advanced Analytical and Structural Characterization of C17h21brn4o2

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying compounds, particularly for assessing purity and resolving potential isomers.

HPLC is a cornerstone technique for analyzing compounds like C17H21BrN4O2, enabling the separation of complex mixtures and the determination of purity. Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate resolution and sensitivity slideshare.netinacom.nlresearchgate.netchromacademy.com.

For tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate, HPLC analysis often employs reversed-phase columns, such as C18, with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, often buffered or containing additives like formic acid google.comsigmaaldrich.com. Detection is commonly performed using UV-Vis spectroscopy, with wavelengths selected based on the compound's chromophores, typically in the range of 210-280 nm google.comazooptics.comtechnologynetworks.commsu.eduupi.edusigmaaldrich.com. Validation of an HPLC method involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results slideshare.net. While specific validation data for C17H21BrN4O2 is not universally published, general HPLC parameters are crucial for its characterization.

Table 5.1.1: Typical HPLC Parameters for C17H21BrN4O2 Analysis

| Parameter | Typical Value/Description |

| Column | C18 reversed-phase column (e.g., XBridge C18 OBD Prep Column) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.2 - 1.0 mL/min (dependent on column dimensions) |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | 210 - 280 nm (UV-Vis detector) |

| Injection Volume | 5 - 20 µL |

| Purity Assessment | Peak area percentage, typically >95% |

While HPLC is more commonly applied to non-volatile or thermally labile compounds like many organic intermediates, Gas Chromatography (GC) can be utilized if the compound is sufficiently volatile and thermally stable. GC separates compounds based on their boiling points and interactions with the stationary phase, often employing flame ionization detectors (FID) or mass spectrometers (GC-MS) thermofisher.com. However, for C17H21BrN4O2, which contains polar functional groups and a relatively high molecular weight, GC is less likely to be the primary separation technique without derivatization.

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on differences in electrophoretic mobility and electroosmotic flow. CE can be effective for charged or polarizable molecules and is known for its high separation efficiency and low solvent consumption mpg.de. Its application to C17H21BrN4O2 would depend on the compound's ability to be ionized or effectively separated in an electric field, potentially requiring specific buffer systems and additives. Specific reported applications of GC or CE for C17H21BrN4O2 are not readily found in the reviewed literature.

Spectroscopic Methods for Molecular Structure Elucidation and Quantification

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of C17H21BrN4O2.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for determining the precise arrangement of atoms within a molecule and can provide insights into its conformation. ¹H NMR spectra reveal the types of protons present, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon backbone.

For C17H21BrN4O2, NMR analysis would typically involve identifying signals corresponding to the quinoxaline (B1680401) ring, the piperazine (B1678402) moiety, the tert-butyl group, and the bromo-substituent. Specific chemical shifts (δ values in ppm) and coupling constants (J values in Hz) are characteristic of the molecule's structure. For instance, signals for aromatic protons, aliphatic protons of the piperazine ring and tert-butyl group, and the characteristic shifts of carbons in these environments would be expected. While specific detailed NMR assignments for tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate are not extensively detailed in the search results, general NMR data for related compounds or elemental analysis can confirm the presence of expected structural features. For example, elemental analysis found C, 51.76; H, 5.07; N, 14.22 for a compound with the formula C17H21BrN4O2 chemicalbook.com, which aligns with the theoretical composition.

Table 5.2.1: Expected ¹H NMR Characteristics for C17H21BrN4O2 (General)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Quinoxaline) | 7.0 - 8.5 | Singlet/Doublet |

| Piperazine Aliphatic | 2.5 - 4.0 | Multiplet |

| tert-Butyl | 1.4 - 1.5 | Singlet |

Note: Specific shifts and multiplicities are highly dependent on the exact structure and solvent used.

Mass spectrometry (MS) is vital for determining the molecular weight and providing structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with mass analyzers (e.g., quadrupole, time-of-flight) are commonly used.

For C17H21BrN4O2, MS would typically detect the molecular ion ([M+H]⁺ or [M]⁺) and characteristic fragment ions. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) for the molecular ion and fragment ions containing bromine. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. For example, a calculated HR-APCI-MS value for C17H21BrN4O2 is m/z 393.0896 [M+H]⁺ apolloscientific.co.uk. Fragmentation analysis can help confirm the presence of specific structural motifs, such as the loss of the tert-butoxycarbonyl group or cleavage within the piperazine ring. LC-MS, combining the separation power of HPLC with the detection capabilities of MS, is a powerful tool for identifying and quantifying C17H21BrN4O2 and its potential impurities or degradation products nih.govmeasurlabs.com.

Table 5.2.2: Expected Mass Spectrometric Data for C17H21BrN4O2

| Ion Type | Expected m/z Value (approx.) | Notes |

| Molecular Ion ([M+H]⁺) | 393.0896 | With characteristic Br isotope pattern |

| Fragment Ion | Varies | Loss of Boc group, ring fragmentation |

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Key functional groups in C17H21BrN4O2 would include:

C=O stretch (ester/amide): Typically observed in the region of 1650-1750 cm⁻¹ orgchemboulder.comchemistrytalk.orgwpmucdn.com.

C-H stretches (aliphatic/aromatic): Aliphatic C-H stretches usually appear below 3000 cm⁻¹, while aromatic C-H stretches are observed above 3000 cm⁻¹ wpmucdn.comlibretexts.org.

C-N stretches: Found in the fingerprint region (below 1500 cm⁻¹) wpmucdn.com.

C-Br stretch: Typically appears in the lower wavenumber region, often below 700 cm⁻¹ chemistrytalk.orgwpmucdn.com.

N-H stretches (if present in a derivative or impurity): Observed in the 3300-3500 cm⁻¹ range wpmucdn.comscribd.com.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, providing information about conjugated systems and chromophores within the molecule azooptics.comtechnologynetworks.commsu.eduupi.edu. Molecules containing aromatic rings, such as the quinoxaline moiety in tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate, will exhibit characteristic absorption bands in the UV region (typically 200-400 nm). These bands are due to π→π* and n→π* electronic transitions. The specific λmax (wavelength of maximum absorbance) and molar absorptivity (ε) can help confirm the presence of these chromophoric systems and can be used for quantitative analysis according to the Beer-Lambert Law azooptics.comupi.edu.

Table 5.2.3: Characteristic IR Absorption Bands for C17H21BrN4O2 (Expected)

| Functional Group / Bond | Expected IR Absorption (cm⁻¹) | Intensity |

| C=O (Amide/Ester) | 1650 - 1750 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-N | 1000 - 1300 | Medium |

| C-Br | < 700 | Strong |

Q & A

Q. What experimental design considerations are critical for synthesizing C17H21BrN4O2 with high purity and yield?

Methodological Answer:

- Step 1 : Optimize reaction conditions (solvent, temperature, catalyst) using factorial design to identify critical variables affecting yield .

- Step 2 : Monitor reaction progress via <sup>1</sup>H NMR or HPLC to detect intermediates and byproducts .

- Step 3 : Purify via column chromatography (gradient elution) or recrystallization, followed by characterization (e.g., elemental analysis, HRMS) to confirm purity .

- Key Tip : Document protocols exhaustively to ensure reproducibility, including solvent batch details and equipment calibration .

Q. How can researchers ensure the stability of C17H21BrN4O2 during storage and handling?

Methodological Answer:

- Step 1 : Conduct accelerated stability studies under varying conditions (humidity, temperature, light) using ICH guidelines .

- Step 2 : Analyze degradation products via LC-MS or FTIR to identify susceptibility to hydrolysis/oxidation .

- Step 3 : Use inert atmospheres (argon) and desiccants for long-term storage, validated by periodic re-testing .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of C17H21BrN4O2?

Methodological Answer:

- Primary Tools : X-ray crystallography for absolute configuration; <sup>13</sup>C NMR for carbon skeleton verification .

- Supplementary Methods : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; IR spectroscopy for functional group analysis .

- Data Cross-Validation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of C17H21BrN4O2 be derived under varying catalytic conditions?

Methodological Answer:

- Step 1 : Employ kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps .

- Step 2 : Use <sup>15</sup>N or <sup>17</sup>O isotopic labeling to track bond cleavage/formation pathways .

- Step 3 : Validate hypotheses with computational studies (e.g., DFT for transition-state modeling) .

Q. What strategies resolve contradictions in reported biological activity data for C17H21BrN4O2 across studies?

Methodological Answer:

- Step 1 : Perform meta-analysis to identify variables (e.g., cell lines, assay protocols) causing discrepancies .

- Step 2 : Replicate key studies under standardized conditions, including positive/negative controls .

- Step 3 : Apply statistical tools (ANOVA, PCA) to distinguish noise from biologically relevant signals .

Q. How can computational models predict the pharmacokinetic properties of C17H21BrN4O2?

Methodological Answer:

Q. What experimental frameworks are suitable for studying intermolecular interactions between C17H21BrN4O2 and protein targets?

Methodological Answer:

- Step 1 : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurement .

- Step 2 : Use cryo-EM or X-ray crystallography to resolve binding poses at atomic resolution .

- Step 3 : Cross-validate with mutagenesis studies to identify critical residues .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for C17H21BrN4O2 to ensure transparency?

Methodological Answer:

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument settings, sample prep) .

- Processed Data : Use standardized formats (e.g., .cif for crystallography) and report uncertainties (e.g., ±SD for biological assays) .

- Best Practice : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) via public repositories .

Q. What criteria should guide the selection of primary vs. secondary sources in literature reviews on C17H21BrN4O2?

Methodological Answer:

- Primary Sources : Prioritize peer-reviewed journals with experimental details (e.g., J. Med. Chem., Org. Lett.) .

- Secondary Sources : Use review articles for contextualizing trends but verify claims against original data .

- Red Flags : Exclude non-peer-reviewed platforms (e.g., blogs) and commercial sites lacking experimental rigor .

Ethical and Methodological Pitfalls

Q. How can researchers avoid common pitfalls in designing dose-response studies for C17H21BrN4O2?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.